

# Application Notes and Protocols for p-Anisidine Value (AnV) Assay

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## Compound of Interest

Compound Name: *p*-Anisidine

Cat. No.: B042471

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## Introduction

The **p-Anisidine** Value (AnV) is a critical parameter in the quality assessment of fats and oils, providing a measure of the secondary oxidation products, primarily aldehydes and ketones.[1][2][3] These compounds are responsible for the rancid flavors and odors that develop during the storage and processing of lipids. This assay is particularly useful for determining the oxidative "history" of an oil, as it quantifies the accumulation of these secondary oxidation products over time.[1][4] The official method for determining the **p-Anisidine** Value is designated as AOCS Official Method Cd 18-90.[2][5][6]

The principle of the test involves the reaction of aldehydic compounds present in the fat or oil sample with **p-anisidine** in a solution of glacial acetic acid.[7] This reaction forms a yellowish-colored product, and the intensity of this color, which is proportional to the amount of aldehydes, is measured spectrophotometrically at 350 nm.[5][6][8]

## Data Presentation

The **p-Anisidine** Value is an important indicator of the quality and freshness of fats and oils. Lower values are indicative of better quality. The acceptable limits for AnV can vary depending on the type of oil and its intended application.[3][9]

Oil Type	Typical/Acceptable p-Anisidine Value (AnV)	Reference
Refined Oils	< 5	[10]
General Fats and Oils	< 10	[3][9]
Fish Oils	< 30	[2][3][9]

TOTOX Value: For a comprehensive assessment of oxidative stability, the AnV is often used in conjunction with the Peroxide Value (PV) to calculate the TOTOX value ( $\text{TOTOX} = 2\text{PV} + \text{AnV}$ ). [7] This value provides an indication of the overall oxidation state of the oil.[11]

## Experimental Protocols

This protocol is based on the AOCS Official Method Cd 18-90.

### 1. Scope

This method is applicable to all animal and vegetable fats and oils.[6][8]

### 2. Apparatus

- Volumetric flasks, 25 mL[6]
- Test tubes with ground-glass stoppers or PTFE-lined screw caps, 10 mL minimum capacity[6]
- Pipettes or burettes capable of accurately delivering 1 mL and 5 mL[6]
- Spectrophotometer suitable for measurements at 350 nm[6][8]
- Glass cuvettes,  $1.00 \pm 0.01$  cm path length[6]

### 3. Reagents

- Isooctane (2,2,4-trimethylpentane): Optically clear.[6] Note: n-hexane can be substituted in most cases, but oils with high levels of oxidized fatty acids may not fully dissolve.[5]

- Glacial Acetic Acid: Analytical reagent quality with a water content not exceeding 0.1%.[\[12\]](#)
- **p-Anisidine**: Analytical reagent quality, cream-colored crystals.[\[5\]](#)[\[6\]](#) Store in a dark bottle at 0-4°C.[\[5\]](#)[\[12\]](#)
  - Preparation of **p-Anisidine** Reagent (0.25% w/v): Dissolve 0.25 g of **p-anisidine** in glacial acetic acid in a 100 mL volumetric flask and dilute to the mark with the same solvent.[\[6\]](#)  
This reagent should be prepared fresh on the day of use.[\[12\]](#)

#### 4. Safety Precautions

- Work in a properly operating fume hood when handling isooctane, glacial acetic acid, and **p-anisidine**.[\[5\]](#)
- Glacial acetic acid is a strong irritant to skin and tissues.[\[5\]](#)
- **p-Anisidine** is an irritant and potentially toxic. Avoid contact with skin.[\[5\]](#)[\[12\]](#)[\[13\]](#)

#### 5. Procedure

- Sample Preparation:
  - Ensure the test sample is clear and dry.[\[6\]](#) If the sample is solid, it should be melted in a water bath before use.[\[1\]](#)
  - Accurately weigh 0.5–4.0 g of the sample into a 25 mL volumetric flask.[\[6\]](#)
  - Dissolve the sample and dilute to the 25 mL mark with isooctane.[\[6\]](#)
- Absorbance Measurement (Blank):
  - Fill a cuvette with the isooctane solvent to serve as a blank.
  - Measure the absorbance ( $A_b$ ) of the sample solution at 350 nm against the isooctane blank.[\[6\]](#)
- Reaction with **p-Anisidine**:

- Pipette exactly 5 mL of the sample solution into a test tube.
- In a separate test tube, pipette exactly 5 mL of the isooctane solvent (this will be the blank for the second reading).
- Using an automatic pipette, add exactly 1 mL of the **p-anisidine** reagent to both test tubes.[\[6\]](#)
- Stopper the test tubes and shake them well.[\[12\]](#)
- Incubation:
  - Keep the test tubes in the dark for exactly 10 minutes.[\[5\]](#)[\[6\]](#)
- Absorbance Measurement (Sample):
  - After the 10-minute incubation, measure the absorbance (As) of the sample solution (from the first test tube) at 350 nm, using the solution from the second test tube (solvent + **p-anisidine** reagent) as the blank.[\[5\]](#)[\[6\]](#)

## 6. Calculation

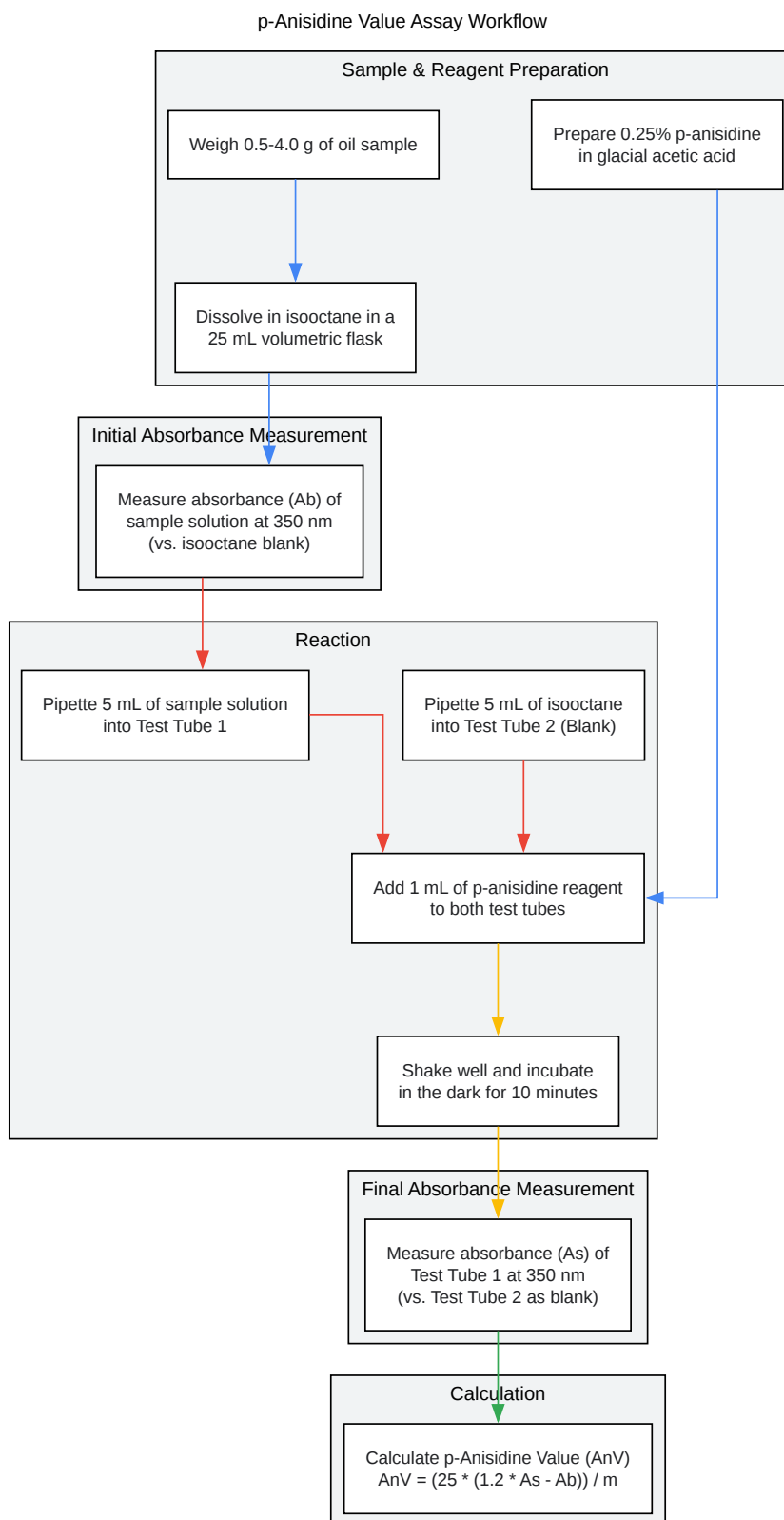
The **p-Anisidine** Value (AnV) is calculated using the following formula:[\[14\]](#)

$$\text{AnV} = (25 \times (1.2 \times A_s - A_b)) / m$$

Where:

- $A_s$  = Absorbance of the sample solution after reaction with **p-anisidine**.[\[14\]](#)
- $A_b$  = Absorbance of the sample solution before reaction with **p-anisidine**.[\[14\]](#)
- $m$  = Mass of the sample in grams.[\[14\]](#)
- 1.2 = Correction factor for the dilution of the test solution with the reagent.[\[12\]](#)

## Mandatory Visualization



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